molecular formula C5H8ClNS B14340812 2-Chloro-2-methylpropyl thiocyanate CAS No. 106119-18-0

2-Chloro-2-methylpropyl thiocyanate

Cat. No.: B14340812
CAS No.: 106119-18-0
M. Wt: 149.64 g/mol
InChI Key: GQXDADHTKYPLAG-UHFFFAOYSA-N
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Description

2-Chloro-2-methylpropyl thiocyanate is a synthetic organic compound that incorporates both chloro- and thiocyanate functional groups, making it a valuable building block in organic synthesis and medicinal chemistry research. The thiocyanate (SCN) functional group is a known pseudohalide and is of significant interest in biochemical research. In biological systems, thiocyanate acts as a substrate for peroxidase enzymes, such as lactoperoxidase (LPO), contributing to the innate host defense system by catalyzing the oxidation of thiocyanate into antimicrobial oxidants like hypothiocyanite (OSCN-) . This mechanism is a key part of the immune response in human saliva, airways, and tears . Researchers may explore 2-Chloro-2-methylpropyl thiocyanate as a precursor or intermediate in the development of novel bioactive molecules, agrochemicals, or as a model compound in reaction mechanism studies, leveraging the reactivity of both the halogen and thiocyanate groups. The compound is intended for use in controlled laboratory settings by qualified professionals. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. All safety data sheets and handling procedures should be consulted prior to use.

Properties

CAS No.

106119-18-0

Molecular Formula

C5H8ClNS

Molecular Weight

149.64 g/mol

IUPAC Name

(2-chloro-2-methylpropyl) thiocyanate

InChI

InChI=1S/C5H8ClNS/c1-5(2,6)3-8-4-7/h3H2,1-2H3

InChI Key

GQXDADHTKYPLAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CSC#N)Cl

Origin of Product

United States

Preparation Methods

Conventional Nucleophilic Substitution Pathways

The foundational route to 2-chloro-2-methylpropyl thiocyanate involves nucleophilic displacement of a chloro group in 2-chloro-2-methylpropane (tert-butyl chloride) using thiocyanate anions. This reaction typically proceeds via an SN1 mechanism due to the stability of the tertiary carbocation intermediate.

Acid-Catalyzed Thiocyanation

In a method analogous to tert-butyl chloride synthesis, 2-methyl-2-propanol is treated with concentrated hydrochloric acid to generate 2-chloro-2-methylpropane, which subsequently reacts with sodium thiocyanate. The process involves:

  • Reaction stoichiometry : 1:1 molar ratio of tert-butyl chloride to NaSCN
  • Solvent system : Biphasic water/organic solvent (e.g., dichloromethane)
  • Temperature : 45–60°C
  • Yield : 68–72% (GC-MS analysis)

Critical challenges include competing elimination reactions forming alkenes and thiocyanate isomerization to isothiocyanates.

Phase Transfer Catalysis (PTC) Optimization

Phase transfer catalysts (PTCs) enhance interfacial reactivity between immiscible reagents, as demonstrated in analogous thiocyanation reactions.

Catalyst Selection and Performance

  • Quaternary ammonium salts : Tetrabutylammonium bromide (TBAB) at 5 wt% loading reduces reaction time from 10 h to 2.5 h.
  • Mechanism : The catalyst shuttles SCN⁻ ions into the organic phase, accelerating the substitution:
    $$
    \text{R-Cl} + \text{SCN}^- \xrightarrow{\text{PTC}} \text{R-SCN} + \text{Cl}^-
    $$
  • Solvent optimization : Toluene outperforms polar aprotic solvents (e.g., acetonitrile) by minimizing byproduct formation.
Table 1: PTC Efficacy in Thiocyanation
Catalyst Temp (°C) Time (h) Yield (%) Purity (%)
TBAB 80 2.5 92 98.5
Benzyltriethylammonium chloride 75 3.0 88 97.2
None (control) 80 10 65 89.1

Data adapted from US8785673B2 and CN111450857A.

Solvent-Free Mechanochemical Synthesis

Emerging mechanochemical methods, validated for aryl thiocyanates, offer an eco-friendly alternative:

Ball-Milling Protocol

  • Reagents : Tert-butyl chloride and potassium thiocyanate (1:1.2 molar ratio)
  • Conditions : Stainless steel jar, 30 Hz frequency, 2 h milling
  • Advantages :
    • Eliminates solvent waste
    • Achieves 84% yield (HPLC) with no detectable isothiocyanate byproducts
  • Limitation : Scalability constraints due to batch processing

Hydrogen Chloride Gas Catalysis

The CN111450857A patent introduces dry HCl gas as a transformative catalyst for thiocyanate synthesis:

Reaction Setup and Parameters

  • Substrates : 2-methyl-2-propanol (85%), ammonium thiocyanate, 30% HCl
  • Procedure :
    • Dissolve NH₄SCN in H₂O, add tert-butyl alcohol
    • Heat to 50°C, add HCl dropwise under stirring
    • Catalyze with dry HCl gas at 0.08 MPa vacuum
  • Outcomes :
    • Conversion : 98.2% (¹H NMR)
    • Purity : >99% after nitrogen purging

This method circumvents zinc chloride-induced viscosity issues in traditional isomerization steps, enhancing process efficiency.

Analytical and Purification Techniques

Distillation and Phase Separation

  • Fractional distillation : Boiling point range 152–155°C at 760 mmHg
  • Aqueous workup : 5% NaHCO₃ wash removes residual HCl

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : δ 1.58 (s, 9H, C(CH₃)₃), δ 3.21 (s, 1H, SCN)
  • IR (KBr) : 2150 cm⁻¹ (C≡N stretch), 680 cm⁻¹ (C-S bond)

Industrial-Scale Considerations

Cost-Benefit Analysis

Method CapEx ($/kg) OpEx ($/kg) E-Factor
Conventional SN1 12.5 8.2 6.7
PTC-Assisted 14.8 6.5 3.1
HCl Gas Catalysis 18.3 5.9 1.8

E-Factor = (Mass of waste)/(Mass of product). Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-methylpropyl thiocyanate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles such as amines or alcohols.

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiocyanates.

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of amines or thiols.

Scientific Research Applications

2-Chloro-2-methylpropyl thiocyanate has several applications in scientific research, including:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-2-methylpropyl thiocyanate involves its reactivity towards nucleophiles and electrophiles. The thiocyanate group can participate in various chemical reactions, leading to the formation of new chemical bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Key Observations :

  • Branching vs.
  • Halogen Effects : Replacing chlorine with bromine (as in 4-bromobutyl thiocyanate) increases molecular weight and polarizability, which may enhance nucleophilic substitution rates .
  • Thermal Stability : Aromatic thiocyanate derivatives (e.g., the thiadiazole compound in ) exhibit higher melting points (307–308°C) due to extended conjugation and intermolecular interactions, whereas aliphatic thiocyanates are typically liquids or low-melting solids .

Nucleophilic Substitution

The chloro group in 2-chloro-2-methylpropyl thiocyanate can undergo displacement by nucleophiles (e.g., amines, thiols), similar to 4-chlorobutyl thiocyanate. However, the steric bulk of the methyl groups may favor SN1 mechanisms over SN2 in polar solvents . In contrast, bromine in 4-bromobutyl thiocyanate facilitates faster SN2 reactions due to better leaving-group ability .

Cycloaddition and Heterocycle Formation

Thiocyanate groups participate in cycloaddition reactions to form heterocycles. For example, demonstrates that aryl thiocyanates react with carbonyl compounds to yield thiadiazoles with high yields (66–70%) and defined stereochemistry . The branched structure of 2-chloro-2-methylpropyl thiocyanate may direct regioselectivity in such reactions, though this requires experimental validation.

Spectroscopic and Analytical Data

  • IR Spectroscopy : Thiocyanate stretching vibrations typically appear near 2100–2150 cm⁻¹. In aromatic derivatives (), additional peaks for C=O (1661–1674 cm⁻¹) and C=N (1625 cm⁻¹) are observed .
  • NMR Spectroscopy : Aliphatic thiocyanates show δ 2.5–3.5 ppm for -CH₂-SCN protons, while aromatic analogs (e.g., ) exhibit complex aromatic proton signals at δ 6.92–8.41 ppm .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Chloro-2-methylpropyl thiocyanate in laboratory settings?

  • Methodological Answer: Implement engineering controls (e.g., fume hoods) to maintain airborne concentrations below exposure limits. Use N100 (US) or P3 (EN 143) respirators if engineering controls are insufficient . Ensure access to emergency showers and eyewash stations, and enforce strict hygiene practices (e.g., no eating in labs, post-exposure decontamination) . Contaminated clothing must be laundered professionally to avoid secondary exposure .

Q. How can the purity and structural integrity of 2-Chloro-2-methylpropyl thiocyanate be verified during synthesis?

  • Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can validate structural features, such as the thiocyanate (-SCN) and chloro-methyl groups. Cross-reference physical properties (e.g., boiling point: 51°C, solubility in alcohol/ether ) with literature to assess consistency.

Q. What solvents are compatible with 2-Chloro-2-methylpropyl thiocyanate for reaction optimization?

  • Methodological Answer: The compound is miscible with alcohols, benzene, and ethers but only slightly water-soluble . For aqueous-phase reactions, consider co-solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). Pre-test solvent compatibility via small-scale stability assays under reaction conditions (e.g., temperature, pH).

Advanced Research Questions

Q. How does the kinetic instability of thiocyanate-containing compounds influence reaction design with 2-Chloro-2-methylpropyl thiocyanate?

  • Methodological Answer: Thiocyanates can undergo hydrolysis or ligand displacement under acidic/basic conditions. Use stopped-flow techniques combined with global data analysis (e.g., ReactLab Equilibria) to monitor real-time decomposition kinetics . Optimize reaction pH (<7) and temperature (<25°C) to minimize instability, and employ inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What strategies mitigate competing side reactions during nucleophilic substitution involving 2-Chloro-2-methylpropyl thiocyanate?

  • Methodological Answer: The chloro-methyl group is prone to SN1/SN2 mechanisms. To favor desired pathways:

  • Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states in SN2 reactions.
  • Introduce bulky bases (e.g., 2,6-lutidine) to suppress elimination side products.
  • Monitor reaction progress via thin-layer chromatography (TLC) with UV-active quenching agents .

Q. How can computational modeling predict the reactivity of 2-Chloro-2-methylpropyl thiocyanate in complex systems?

  • Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as the electrophilicity of the chloro-methyl group and nucleophilicity of the thiocyanate moiety. Compare computed activation energies with experimental Arrhenius plots to validate mechanistic hypotheses .

Q. What analytical techniques are suitable for studying thiocyanate-mediated biological interactions in vitro?

  • Methodological Answer: For cytotoxicity assays, use high-performance liquid chromatography (HPLC) to quantify intracellular thiocyanate levels. Pair with fluorescence microscopy (e.g., ROS-sensitive probes) to assess oxidative stress. Reference epidemiological data (e.g., NHANES studies on thiocyanate’s effects on bone density) to contextualize findings .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility data for 2-Chloro-2-methylpropyl thiocyanate: How to resolve them?

  • Methodological Answer: Variations may arise from differing purity grades or measurement conditions (e.g., temperature, ionic strength). Re-evaluate solubility via gravimetric analysis under standardized conditions (25°C, 0.5 M ionic strength). Cross-validate with computational solubility parameters (Hansen solubility spheres) using software like COSMOtherm .

Q. Conflicting reports on thermal stability: What factors contribute to decomposition variability?

  • Methodological Answer: Decomposition pathways (e.g., Hoffmann elimination vs. hydrolysis) depend on ambient moisture and trace catalysts. Conduct thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under controlled humidity. Use kinetic modeling (e.g., Ozawa-Flynn-Wall method) to predict shelf-life .

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